molecular formula CH5AsO2 B044730 Methylarsonous acid CAS No. 25400-23-1

Methylarsonous acid

Cat. No. B044730
CAS RN: 25400-23-1
M. Wt: 123.971 g/mol
InChI Key: OXBIRPQQKCQWGV-UHFFFAOYSA-N
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Description

Methylarsonous acid is an organoarsenic compound with the formula CH3AsO2 . It is a colorless, water-soluble solid .


Synthesis Analysis

Methylarsonous acid can be synthesized by the reaction of arsenous acid with methyl iodide . This historically significant conversion is called the Meyer reaction . In humans, methylation of inorganic arsenic is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) .


Molecular Structure Analysis

The molecular formula of Methylarsonous acid is CH5AsO2 . The average mass is 123.971 Da and the monoisotopic mass is 123.950554 Da .


Chemical Reactions Analysis

Methylarsonous acid is produced during AS3MT-catalyzed methylation of inorganic arsenic . The formation of these metabolites activates inorganic arsenic to unique forms that cause disease initiation and progression .


Physical And Chemical Properties Analysis

Methylarsonous acid has a boiling point of 202.9±23.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.1±6.0 kJ/mol .

Scientific Research Applications

  • Inhibition of Methanogenic Fermentation : Methylarsonous acid, along with arsenite, significantly inhibits methanogenic fermentation. This is notable for its potential impact on microbial processes in environments contaminated with arsenic compounds (Sierra-Alvarez et al., 2004).

  • Apoptotic Inducer in Leukemia and Lymphoma Cells : Methylarsine oxide (MAs(III)O), a related compound, is found to be a more potent inducer of apoptosis than arsenic trioxide in certain leukemia and lymphoma cells (Chen et al., 2003).

  • Reaction with Thiols and Biological Implications : The reduction of methylarsinic acid and disodium methylarsonate by thiols, leading to organosulfur derivatives of arsenic(III), suggests important biological implications, possibly in detoxification mechanisms (Cullen, McBride, & Reglinski, 1984).

  • Role in Microbial Methylation of Metalloids : Microbial methylation of elements like arsenic plays crucial roles in their biogeochemical cycling and detoxification. Methylarsonous acid is a part of this important environmental process (Bentley & Chasteen, 2002).

  • Chromatographic Separation : Methylarsonous acid can be separated from similar compounds using anion-exchange chromatography, aiding in the analysis and study of arsenic compounds (Gailer et al., 1999).

  • Occurrence in "Deer Truffles" : A study on Elaphomyces spp. revealed that methylarsonous acid is a dominant species in these fungi, accounting for over 30% of extractable arsenic, highlighting its ecological presence (Braeuer, Borovička, & Goessler, 2018).

  • Demethylation in Soil Microbial Community : Methylarsonic acid undergoes demethylation to inorganic arsenite in a microbial soil community, emphasizing its role in the arsenic biogeochemical cycle (Yoshinaga, Cai, & Rosen, 2011).

  • Measurement in Human Urine : The measurement of combined amounts of inorganic arsenic, methylarsonic acid, and dimethylarsinic acid in urine is crucial for assessing exposure to arsenic compounds (Norin & Vahter, 1981).

Safety And Hazards

Methylarsonous acid is considered hazardous . It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

There are still many unanswered questions about the consequences of inorganic arsenic methylation . Our knowledge of metabolic targets for MAs III and DMAs III in human cells and mechanisms for interactions between these arsenicals and targets is incomplete . Development of novel analytical methods for quantitation of MAs III and DMAs III in biological samples promises to address some of these gaps .

properties

IUPAC Name

methylarsonous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBIRPQQKCQWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5AsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63869-12-5 (copper(2+) [1:] salt)
Record name Methanearsonous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60180059
Record name Methanearsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.971 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylarsonite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methylarsonous acid

CAS RN

25400-23-1
Record name Monomethylarsonous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25400-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanearsonous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanearsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylarsonite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
846
Citations
Z Liu, M Styblo, BP Rosen - Environmental health perspectives, 2006 - ehp.niehs.nih.gov
… One of the initial products of As(III) methylation is methylarsonous acid [MAs(III)], which is … methylated, forming trivalent and pentavalent products such as methylarsonous acid [MAs(III)], …
Number of citations: 100 ehp.niehs.nih.gov
DS Paul, AW Harmon, V Devesa… - Environmental …, 2007 - ehp.niehs.nih.gov
Background Increased prevalences of diabetes mellitus have been reported among individuals chronically exposed to inorganic arsenic (iAs). However, the mechanisms underlying the …
Number of citations: 190 ehp.niehs.nih.gov
Z Liu, MA Sanchez, X Jiang, E Boles… - Biochemical and …, 2006 - Elsevier
… AQP9 also conducts methylarsonous acid or CH 3 As(OH) 2 [14], an intermediate in the pathway of arsenic methylation. AQP7 is expressed primarily in kidney, testis, and adipose tissue …
Number of citations: 138 www.sciencedirect.com
EJ Tokar, C Kojima, MP Waalkes - Archives of toxicology, 2014 - Springer
Inorganic arsenic (iAs) and its toxic methylated metabolite, methylarsonous acid (MMA III ), both have carcinogenic potential. Prior study shows iAs-induced malignant transformation in …
Number of citations: 27 link.springer.com
J Gailer, S Madden, WR Cullen… - Applied organometallic …, 1999 - Wiley Online Library
… In order to separate the potential arsenite metabolites methylarsonous acid and dimethylarsinous … Baseline separation of dimethylarsinic acid, methylarsonous acid, methylarsonic acid, …
Number of citations: 41 onlinelibrary.wiley.com
S Braeuer, J Borovička, W Goessler - Analytical and bioanalytical …, 2018 - Springer
… arsenic compound methylarsonous acid (0.08–0.73% of the extractable arsenic). This is the first report of the occurrence of trimethylarsine oxide and methylarsonous acid at significant …
Number of citations: 30 link.springer.com
EJ Tokar, BA Diwan, DJ Thomas, MP Waalkes - Archives of toxicology, 2012 - Springer
… It has been suggested that methylarsonous acid (MMA3+), a product of the biological methylation of inorganic arsenic, could be a key carcinogenic species. Thus, pregnant CD1 mice …
Number of citations: 50 link.springer.com
CR Lehr, E Polishchuk, U Radoja… - Applied organometallic …, 2003 - Wiley Online Library
Mycobacterium neoaurum demethylates both methylarsonic acid and methylarsonous acid to mixtures of arsenate and arsenite. After 28 days of incubation, the yields of inorganic …
Number of citations: 43 onlinelibrary.wiley.com
V Devesa, DS Paul, DJ Thomas, M Styblo - Toxicological Sciences, 2006 - hero.epa.gov
The metabolism of inorganic arsenic (iAs) in humans yields toxic and carcinogenic methyl-As (MAs) and dimethyl-As (DMAs) intermediates. Methylarsonous acid (MAsIII) is the most …
Number of citations: 1 hero.epa.gov
GQ Chen, L Zhou, M Styblo, F Walton, Y Jing… - Cancer Research, 2003 - AACR
… metabolites, including methylarsonic acid, methylarsonous acid, dimethylarsinic acid, and … metabolites using chemical precursors of methylarsonous acid and dimethylarsinous acid to …
Number of citations: 136 aacrjournals.org

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